molecular formula C6H9ClO2 B2609686 1-(Chloromethyl)cyclobutane-1-carboxylic acid CAS No. 2384729-20-6

1-(Chloromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2609686
CAS No.: 2384729-20-6
M. Wt: 148.59
InChI Key: QCPXASOTOQBZIB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H9ClO2. It is a cyclobutane derivative where a chloromethyl group and a carboxylic acid group are attached to the same carbon atom in the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chloromethylation of cyclobutane-1-carboxylic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted cyclobutane derivatives.

    Oxidation: Products include oxidized carboxylic acids.

    Reduction: Products include alcohol derivatives.

Scientific Research Applications

1-(Chloromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclobutane-1-carboxylic acid involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the same carbon atom in the cyclobutane ring.

Properties

IUPAC Name

1-(chloromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPXASOTOQBZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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